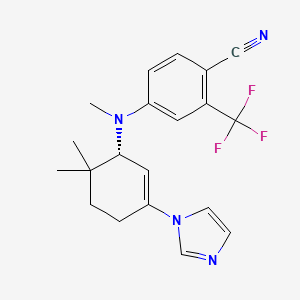
ACSF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artificial cerebrospinal fluid (aCSF) commonly used when sampling from brain interstitial fluid. Closely matches the electrolyte concentrations of CSF and is prepared from high purity water and analytical grade reagents. Microfiltered and sterile. Final ion concentrations (in mM): Na 150; K 3.0; Ca 1.4; Mg 0.8; P 1.0; Cl 155.
Aplicaciones Científicas De Investigación
Preparation and Application Improvements
A study by Wu Zheng et al. (2020) developed a simplified scheme for preparing and applying artificial cerebrospinal fluid (ACSF). They focused on improving experiment efficiency and neurosafety, creating a stable this compound mixture with prolonged chemical stability and stable pH for up to 24 hours. This innovation aids in clinical and experimental research relating to this compound (Wu Zheng, C. Yan, T. Chen, & D. Kang, 2020).
Electrophysiological Studies and Brain Damage
J. Dreier et al. (2000) conducted a study using this compound to explore brain damage due to ischemia. They used this compound superfused with hemolysis products to induce ischemia in rats, which led to widespread cortical infarction. This study highlights this compound's role in understanding cerebral ischemia and its effects on brain damage (J. Dreier, N. Ebert, J. Priller, D. Megow, U. Lindauer, R. Klee, U. Reuter, Y. Imai, K. Einhäupl, I. Victorov, & U. Dirnagl, 2000).
Impact on Hippocampal Synaptic Plasticity
F. Kuenzi et al. (2000) investigated the effects of sucrose-based this compound on hippocampal synaptic plasticity. They found that this compound preparation significantly reduced long-term potentiation in hippocampal slices, providing insights into this compound’s impact on synaptic transmission and plasticity (F. Kuenzi, S. Fitzjohn, R. A. Morton, G. Collingridge, & G. Seabrook, 2000).
Enhancing Neuron Viability in Brain Slices
J. Ye et al. (2006) described a method to increase viable neurons in brain slices using glycerol-based this compound. This technique demonstrated significant improvements in neuron survival compared to normal this compound, offering a valuable tool for electrophysiological studies (J. Ye, Jingli Zhang, C. Xiao, & J. Kong, 2006).
Integrated Sensor Development
Wenjian Yang et al. (2018) introduced a novel sensor based on silicon-on-insulator microring resonator, utilizing an amplitude comparison sensing function (this compound). This sensor demonstrates high sensitivity and a fast response, showing potential for various applications, including temperature sensing (Wenjian Yang, Shijie Song, X. Yi, S. Chew, Liwei Li, & L. Nguyen, 2018).
Role in Understanding Synaptic Activity
H. Tamano et al. (2017) studied the physiological significance of extracellular Zn2+ in this compound. They demonstrated that low nanomolar concentrations of Zn2+ in this compound are critical for hippocampal presynaptic activity and may vary with age (H. Tamano, Ryusuke Nishio, Yukina Shakushi, Miku Sasaki, Yuta Koike, Misa Osawa, & A. Takeda, 2017).
Exploring Synaptogenesis and LTP
J. Bourne et al. (2007) investigated the effect of this compound preparation temperature on synapse density in hippocampal slices. They found that warmer preparation maintained synapse density, aiding in the study of synaptic changes related to long-term potentiation (LTP) (J. Bourne, S. Kirov, K. Sorra, & K. Harris, 2007).
Analyzing Epileptiform Activity in Brain Slices
Haiyu Liu et al. (2021) explored the effects of modified this compound on epileptiform discharges in mouse hippocampal slices. Their findings contribute to understanding the induction and characteristics of epileptiform activity in brain research (Haiyu Liu, Sai Zhang, & Liang Zhang, 2021).
Propiedades
Fórmula molecular |
C20H20N2O2 |
|---|---|
Peso molecular |
320.38 |
Sinónimos |
Artificial cerebrospinal fluid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




